4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid

Descripción

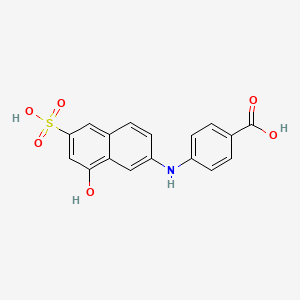

Chemical Structure and Properties 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid (CAS: 5855-84-5) is a naphthalene-sulfonamide benzoic acid derivative with the molecular formula C₁₇H₁₃NO₆S and a molecular weight of 359.36 g/mol . The compound features:

- A benzoic acid core substituted with an amino group.

- A naphthalene ring system containing hydroxyl (-OH) and sulfonate (-SO₃H) groups at positions 8 and 6, respectively.

Propiedades

IUPAC Name |

4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPVWDDGKRHPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974107 | |

| Record name | 4-[(8-Hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71486-49-2, 5855-84-5 | |

| Record name | 6-Amino-4-hydroxynaphthalene-2-sulphonic acid, mono(p-carboxyphenyl) derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071486492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(8-Hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid, mono(p-carboxyphenyl) derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The synthesis of 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid typically involves the nucleophilic aromatic substitution or amide coupling between:

- 8-Hydroxy-6-sulfonaphthalene-2-amine (or its derivatives)

- 4-Carboxybenzoyl chloride (or activated 4-carboxybenzoic acid derivatives)

This reaction forms the amino linkage connecting the sulfonaphthalene and benzoic acid units.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Mild heating (50–100 °C) to facilitate coupling

- Catalysts or bases: Triethylamine or pyridine to neutralize HCl formed during the reaction

- Reaction time: Several hours to ensure completion

This method yields the target compound with high purity and moderate to good yields.

Detailed Stepwise Synthesis

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of 8-hydroxy-6-sulfonaphthalene-2-amine | Sulfonation and nitration of naphthalene derivatives, followed by reduction of nitro group |

| 2 | Synthesis of 4-carboxybenzoyl chloride from 4-aminobenzoic acid or direct use of acid chloride | Chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) |

| 3 | Coupling reaction between 8-hydroxy-6-sulfonaphthalene-2-amine and 4-carboxybenzoyl chloride | Stirring in DMF or DMSO with base (e.g., triethylamine) at 50–100 °C for several hours |

| 4 | Work-up and purification | Acid-base extraction, recrystallization or chromatography to isolate pure product |

This approach is scalable for industrial production, often employing batch or continuous reactors optimized for yield and purity.

Alternative Synthetic Approaches

- Diazotization and coupling reactions: Some analogs are prepared by diazotizing aromatic amines followed by azo coupling with hydroxybenzoic acid derivatives, but this is less common for this specific compound.

- Catalytic hydrogenation: Reduction of nitro precursors to amines under hydrogen pressure with Pd/C catalyst is a common step in preparing the amine intermediate.

- Microwave-assisted synthesis: For related aminobenzoic acid derivatives, microwave irradiation has been used to accelerate coupling reactions, though specific data for this compound is limited.

Research Findings and Analysis

Yield and Purity

Reaction Optimization

- Use of anhydrous conditions and dry solvents improves coupling efficiency.

- Controlling pH during work-up prevents hydrolysis of the amide bond.

- Temperature control is critical to avoid side reactions such as sulfonic acid group degradation.

Industrial Considerations

- Continuous flow reactors allow better heat and mass transfer, improving yield and reproducibility.

- Waste management focuses on neutralizing acidic byproducts and recovering solvents.

- The compound’s sulfonic acid group enhances water solubility, facilitating purification by aqueous extraction.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amide coupling | 8-Hydroxy-6-sulfonaphthalene-2-amine + 4-carboxybenzoyl chloride | DMF, triethylamine, 50–100 °C, several hours | 70–90 | Most common, scalable industrial method |

| Diazotization and azo coupling | Aromatic amine + diazotizing agent + hydroxybenzoic acid | Acidic medium, low temperature | Variable | Less common for this compound |

| Catalytic hydrogenation | Nitro precursor + Pd/C + H2 | 95–100 °C, hydrogen pressure | High | Used for intermediate amine preparation |

| Microwave-assisted coupling | Aminobenzoic acid derivatives + halides | Microwave irradiation, solvent | Moderate | Accelerated synthesis for analogs |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.

Reduction: Reduction reactions can occur at the sulfonic acid group, converting it to a sulfonate.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfonates and reduced aromatic compounds.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.

Mecanismo De Acción

The mechanism of action of 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonaphthalenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Key Characteristics

- Acidity: The sulfonate and carboxylic acid groups enhance acidity, making it highly water-soluble compared to non-sulfonated analogs.

- Applications: Potential uses in polymer synthesis (e.g., as a monomer for high-performance resins) and medicinal chemistry (e.g., enzyme inhibition due to sulfonate and amino motifs) .

Comparison with Structural Analogs

4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic Acid (CAS: 6638-22-8)

Structural Differences

- Core Structure : Similar benzoic acid backbone but lacks sulfonate.

- Substituents: Contains a methylamino-linked naphthalene with a hydroxyl group at position 2 instead of 6.

- Molecular Formula: C₁₈H₁₅NO₃ (MW: 293.3 g/mol), lighter due to absence of sulfonate .

Functional Implications

4-Methyl-2-{[2-Methyl-6-(Methylsulfonyl)phenyl]amino}benzoic Acid (PDB ID: 62L)

Structural Differences

- Core Structure : Benzoic acid with methyl and methylsulfonyl substituents.

- Key Groups : Methylsulfonyl (-SO₂CH₃) instead of sulfonate (-SO₃H), altering electronic effects.

Functional Implications

4-Hydroxybenzoic Acid (CAS: 99-96-7)

Structural Differences

- Simpler Backbone : Single benzene ring with hydroxyl and carboxylic acid groups.

- Lacks Complexity: No naphthalene or sulfonate moieties.

Functional Implications

ABAS Monomer: 4-(5-Amino-6-Hydroxybenzoxazole-2-yl)benzoic Acid Salt

Structural Differences

- Benzoxazole Integration : Replaces naphthalene with a benzoxazole ring.

- Functional Groups: Contains amino and hydroxyl groups but lacks sulfonate.

Functional Implications

- Polymer Performance : ABAS forms high intrinsic viscosity PBO resins (η >15 dL/g) due to rigid benzoxazole, whereas the target’s sulfonate may introduce ionic crosslinking .

- Synthetic Simplicity : ABAS is synthesized via one-pot alkali hydrolysis (84% yield), contrasting with the multi-step sulfonation required for the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₃NO₆S | 359.36 | Sulfonate, hydroxyl, amino, COOH | Polymers, enzyme inhibition |

| 4-[(2-Hydroxynaphthalen-1-yl)methylamino] | C₁₈H₁₅NO₃ | 293.30 | Methylamino, hydroxyl, COOH | Organic synthesis, ligands |

| 62L | C₁₆H₁₇NO₄S | 335.37 | Methylsulfonyl, methyl, COOH | Structural biology, crystallography |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Hydroxyl, COOH | Preservatives, intermediates |

| ABAS Monomer | C₁₄H₁₀N₂O₄ | 294.25 | Benzoxazole, amino, hydroxyl, COOH | High-performance resins |

Material Science

- The target compound’s sulfonate group could improve ionic conductivity in polymers, whereas ABAS prioritizes thermal stability (decomposition >290°C) .

Actividad Biológica

4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid, with the molecular formula C17H13NO6S, is an organic compound that exhibits significant biological activity. This compound features a sulfonaphthalene moiety linked to an amino benzoic acid structure, which contributes to its reactivity and potential therapeutic applications. It has garnered attention in medicinal chemistry for its interactions with biological systems, including enzyme modulation and potential therapeutic properties.

The compound is characterized by:

- Molecular Weight : 359.35 g/mol

- CAS Number : 5855-84-5

- Functional Groups : Hydroxy, sulfonic acid, and amino groups that contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonaphthalene group enhances its specificity towards certain biological targets, allowing it to modulate enzyme activities effectively. This compound has been studied for its role in:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in various metabolic pathways.

- Cell Signaling : The compound may influence cellular signaling pathways through redox reactions.

Enzyme Interactions

Research indicates that this compound interacts with key enzymes, which can lead to therapeutic effects. For instance:

- Proteasome Activity : It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP), which is crucial for protein degradation and cellular homeostasis .

- Cathepsin Activation : Studies have demonstrated that it can activate cathepsins B and L, which are involved in protein degradation and autophagy .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its structural features allow it to penetrate microbial membranes and disrupt cellular functions.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate a low level of cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Enzyme Modulation

A study investigated the effects of this compound on human foreskin fibroblasts. Results showed increased proteasomal activity and enhanced autophagy markers when treated with the compound at concentrations of 1 and 10 μg/mL. No significant cytotoxicity was observed, indicating its potential as a modulator of protein degradation pathways .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | Anti-inflammatory, analgesic |

| 8-Hydroxy-6-sulfonaphthalene-2-amine | C10H9NO3S | Antimicrobial |

| 4-Carboxybenzoyl chloride | C8H5ClO2 | Reactivity in synthesis |

Q & A

Q. Advanced

- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ≈ 122°) and confirms the planar arrangement of the naphthalene-benzoic acid system .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., aromatic protons at δ 7.2–8.5 ppm) and correlates sulfonate protons with adjacent carbons .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 403.05 for [M+H]⁺) and detects sulfonate fragmentation patterns .

How do computational methods aid in predicting the electronic properties and reactivity of sulfonated naphthalene derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5 eV) to predict electrophilic/nucleophilic sites. Sulfonate groups lower electron density in the naphthalene ring, enhancing electrophilic substitution reactivity .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to rationalize reported inhibitory activity .

- Solvent effect simulations : Predict solubility trends using COSMO-RS, aligning with experimental observations in polar aprotic solvents .

How can researchers address discrepancies in reported IC₅₀ values for this compound’s biological activity?

Advanced

Contradictions often arise from assay conditions. Mitigation strategies include:

- Standardizing buffer systems (e.g., Tris vs. phosphate buffers affect sulfonate ionization).

- Validating cell line viability : Some assays use transfected cells with variable receptor expression .

- Control for photodegradation : UV-Vis stability studies (λmax ≈ 320 nm) ensure compound integrity during prolonged assays .

What are the primary challenges in characterizing the acid-base behavior of this polyfunctional compound?

Basic

Multiple ionizable groups (pKa1 ≈ 1.5 for sulfonate, pKa2 ≈ 4.2 for carboxylic acid, pKa3 ≈ 9.8 for phenolic -OH) create overlapping titration curves. Methodological solutions:

- Potentiometric titration with multivariate analysis (e.g., SPECFIT) to deconvolute pKa values .

- UV-pH titration : Monitors spectral shifts (e.g., bathochromic shifts in basic media) to identify deprotonation events .

What strategies resolve contradictory data on regioselectivity in naphthalene sulfonation during synthesis?

Advanced

Discrepancies in sulfonation positions (C6 vs. C7) may arise from kinetic vs. thermodynamic control. Approaches include:

- Low-temperature sulfonation (≤50°C) to favor kinetic products .

- Isotopic labeling (³⁵S) to track sulfonate group migration under varying conditions .

- DFT-based transition state analysis to predict dominant pathways based on substituent electronic effects .

Which analytical techniques assess the purity and stability of this compound under varying storage conditions?

Q. Basic

- Thermogravimetric analysis (TGA) : Detects decomposition above 200°C, guiding storage at ≤4°C in desiccated environments .

- Accelerated stability testing : Exposes samples to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., desulfonated byproducts) .

- Karl Fischer titration : Measures hygroscopicity (≈5% water uptake at 60% RH), informing packaging requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.